molecular formula C10H13N3O B8776773 1-(5-Methylpyrazin-2-yl)piperidin-4-one

1-(5-Methylpyrazin-2-yl)piperidin-4-one

Cat. No.: B8776773
M. Wt: 191.23 g/mol
InChI Key: KUIMATIXECTLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methylpyrazin-2-yl)piperidin-4-one is a chemical compound of interest in synthetic and medicinal chemistry research. It features a piperidin-4-one scaffold linked to a 5-methylpyrazine ring, a structural motif prevalent in compounds with biological activity. Its primary research application is as a versatile chemical building block or synthetic intermediate. Researchers utilize this scaffold for the design and synthesis of novel molecules, particularly in the development of potential therapeutic agents. The piperidine and pyrazine heterocycles are common pharmacophores found in molecules that interact with the central nervous system and other biological targets. The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. All necessary safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(5-methylpyrazin-2-yl)piperidin-4-one

InChI

InChI=1S/C10H13N3O/c1-8-6-12-10(7-11-8)13-4-2-9(14)3-5-13/h6-7H,2-5H2,1H3

InChI Key

KUIMATIXECTLHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)N2CCC(=O)CC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Activity
Research indicates that derivatives of piperidine compounds, including 1-(5-Methylpyrazin-2-yl)piperidin-4-one, have potential as atypical antipsychotics. These compounds are designed to target dopamine and serotonin receptors, aiming to treat schizophrenia with reduced side effects compared to traditional antipsychotics. A study demonstrated that compounds similar to this compound exhibited significant binding affinities to dopamine D2 and serotonin 5-HT receptors, suggesting their potential efficacy in managing psychiatric disorders .

Anticancer Properties
The compound has also been investigated for its anticancer properties. Research on related piperidine derivatives has shown promising results against various cancer cell lines, including colon and breast cancer. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

Substituent Activity IC50 (µM) Notes
5-Methylpyrazin groupHigh affinity0.025Critical for receptor interaction
Piperidine ringEssential-Provides structural stability
Additional substituentsVariable-Modulates lipophilicity and receptor selectivity

Neuropharmacological Applications

The compound's interaction with neurotransmitter systems has led to its exploration in neuropharmacology. It shows promise as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like depression and neurodegenerative disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives. Compounds similar to this compound have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting potential applications in developing new antibiotics .

Case Studies

  • Antipsychotic Development
    A study synthesized a series of piperidine derivatives, including this compound, evaluating their binding affinities to various receptors. Compound variants exhibited high affinity for D2 and 5-HT receptors while demonstrating low affinity for H1 receptors, indicating a reduced risk of weight gain associated with treatment .
  • Anticancer Evaluation
    In vitro tests showed that a related compound induced apoptosis in breast cancer cell lines with an IC50 value significantly lower than established chemotherapeutics, highlighting its potential as a novel anticancer agent .

Preparation Methods

N-Alkylation of Piperidin-4-one

N-Alkylation represents a direct route to install the 5-methylpyrazin-2-yl moiety. A Boc-protected piperidin-4-one intermediate (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) can undergo alkylation with 2-chloro-5-methylpyrazine under basic conditions, followed by deprotection.

Typical Procedure

  • Protection : Treat piperidin-4-one with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis (yield: 85–90%).

  • Alkylation : React Boc-protected piperidin-4-one with 2-chloro-5-methylpyrazine using K₂CO₃ in DMF at 80°C (12 hours).

  • Deprotection : Remove Boc group with HCl in dioxane (quantitative yield).

Table 1: N-Alkylation Optimization

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF8065
Cs₂CO₃DMSO10072
NaHTHF6058

Reductive Amination

An alternative approach involves reductive amination between 5-methylpyrazin-2-amine and a ketone precursor. For instance, sodium cyanoborohydride in methanol with ZnCl₂ as an additive facilitates imine formation and subsequent reduction.

Advantages : Avoids pre-functionalization of the piperidinone.
Limitations : Requires stoichiometric control to prevent over-reduction.

Oxidation of Piperidine Derivatives

Mercuric acetate-mediated oxidation of N-alkyl piperidines offers a high-yielding route to piperidin-4-ones. For example, 1-phenethylpiperidine oxidized with Hg(OAc)₂ in H₂O/EtOH (2:1) at 80°C afforded 1-phenethylpiperidin-4-one in 76% yield. Adapting this method, 1-(5-Methylpyrazin-2-yl)piperidine could be oxidized to the target compound.

Critical Parameters

  • Oxidant : Mercuric acetate (1.2 equiv) with EDTA to sequester Hg²⁺ byproducts.

  • Solvent : Aqueous ethanol for solubility and reactivity.

  • Temperature : 80°C for 2 hours.

Safety Note : Mercury waste requires careful disposal.

Coupling Strategies: Pyrazine-Piperidinone Linkage

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-bromopiperidin-4-one and 5-methylpyrazin-2-amine enables direct N-arylation. Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C, this method achieves moderate yields (50–60%).

Mechanistic Insight : Oxidative addition of Pd⁰ to the C–Br bond, followed by amine coordination and reductive elimination.

Ullmann-Type Coupling

Copper(I)-catalyzed coupling with 4-iodopiperidin-4-one and 5-methylpyrazin-2-amine in DMSO at 120°C provides an alternative pathway (yield: 45–55%).

Table 2: Coupling Method Comparison

MethodCatalystYield (%)Reaction Time (h)
Buchwald-HartwigPd₂(dba)₃6024
UllmannCuI5548
PhotoredoxIr(ppy)₃4012

Purification and Characterization

Recrystallization : Ethanol or acetonitrile recrystallization yields high-purity product (>98%), as demonstrated for analogous piperidin-4-ones.
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates regioisomers.

Spectral Data

  • ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 3.15–3.30 (m, 4H, piperidine H), 8.20 (s, 1H, pyrazine H).

  • IR (KBr) : 1710 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Methylpyrazin-2-yl)piperidin-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazine derivatives with piperidin-4-one precursors. A common approach includes using catalytic acids (e.g., p-toluenesulfonic acid) to facilitate condensation or cyclization steps . Optimization may involve varying solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reagents. For example, adjusting the molar ratio of 5-methylpyrazine-2-carbaldehyde to piperidin-4-one derivatives can improve yields by reducing side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming regiochemistry and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., ketone C=O stretches at ~1700 cm⁻¹). For crystalline samples, X-ray diffraction provides unambiguous structural confirmation. Computational tools (e.g., Gaussian) can predict NMR chemical shifts to cross-validate experimental data .

Q. How should researchers assess the chemical stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). High-performance liquid chromatography (HPLC) monitors degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability. Store the compound in airtight containers under inert gas (argon) at −20°C to prevent oxidation or hydrolysis. Buffered solutions (pH 3–9) can assess pH-dependent stability, with LC-MS identifying hydrolyzed byproducts .

Advanced Research Questions

Q. How can computational models predict the drug-likeness and bioavailability of this compound?

  • Methodological Answer : Use software like SwissADME or Molinspiration to calculate physicochemical parameters (logP, topological polar surface area) and adherence to Lipinski’s Rule of Five. Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases or GPCRs). Pharmacokinetic simulations (GastroPlus) predict absorption and metabolism. Validate predictions with in vitro assays: Caco-2 cell permeability and microsomal stability tests .

Q. What strategies resolve contradictory data in biological activity assays for this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences or buffer composition). Standardize protocols using reference compounds and replicate experiments across independent labs. For example, use ammonium acetate buffer (pH 6.5) for consistent ionization in bioassays . Statistical tools (ANOVA, Bland-Altman plots) quantify variability, while orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) confirm activity mechanisms .

Q. What catalytic systems enhance regioselectivity in modifying the pyrazine ring of this compound?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) enable selective functionalization at the pyrazine N-1 or C-5 positions. Ligand design (e.g., bulky phosphines) can sterically direct reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids under microwave irradiation improves yield and selectivity. Solvent effects (e.g., DMF vs. THF) and temperature gradients (60–100°C) further refine regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.